molecular formula C14H10ClNO4 B6408991 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261934-18-2

4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6408991
CAS RN: 1261934-18-2
M. Wt: 291.68 g/mol
InChI Key: SSUDBJKMTHGORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, or 4-CPCB-2HBA, is a compound of interest in the field of scientific research due to its potential applications in a variety of areas. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-CPCB-2HBA has been studied extensively due to its potential applications in a variety of scientific research areas. This compound has been found to be a potent inhibitor of human cytochrome P450 3A4 (CYP3A4), which is an important enzyme involved in the metabolism of drugs and other compounds. 4-CPCB-2HBA has also been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-CPCB-2HBA is not fully understood. However, it is believed that this compound works by inhibiting the activity of CYP3A4, which is an enzyme involved in the metabolism of drugs and other compounds. Additionally, 4-CPCB-2HBA has been found to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Finally, this compound has been found to inhibit the growth of certain types of cancer cells by inducing apoptosis, or cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPCB-2HBA have been studied extensively. This compound has been found to be a potent inhibitor of CYP3A4, which is an important enzyme involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Finally, this compound has been found to inhibit the growth of certain types of cancer cells by inducing apoptosis, or cell death.

Advantages and Limitations for Lab Experiments

4-CPCB-2HBA has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and is widely available. Additionally, this compound is relatively stable and has a long shelf life. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can make it difficult to work with in some experiments. Additionally, this compound has some potential toxicity, which must be taken into consideration when working with it.

Future Directions

There are several future directions for 4-CPCB-2HBA. One potential avenue of research is to further explore its potential use as an anti-inflammatory agent. Additionally, further research could be done to explore the potential of this compound to inhibit the growth of certain types of cancer cells. Finally, further research could be done to explore the potential of this compound to be used in the treatment of Alzheimer’s disease.

Synthesis Methods

4-CPCB-2HBA is synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 3-carbamoyl-4-chlorophenol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzaldehyde. The second step involves the reaction of 4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzaldehyde with sodium hydroxide to produce 4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid.

properties

IUPAC Name

4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-11-4-2-7(5-10(11)13(16)18)8-1-3-9(14(19)20)12(17)6-8/h1-6,17H,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUDBJKMTHGORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691584
Record name 3'-Carbamoyl-4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid

CAS RN

1261934-18-2
Record name 3'-Carbamoyl-4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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